Naphthol AS nonanoate
Overview
Description
Naphthol AS nonanoate is an organic compound with the molecular formula C26H29NO3 and a molar mass of 403.51 g/mol . It is a derivative of naphthol, specifically a nonanoate ester of Naphthol AS.
Preparation Methods
The synthesis of Naphthol AS nonanoate involves the esterification of Naphthol AS with nonanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester product.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Naphthol AS nonanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthol moiety can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the naphthol moiety can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Naphthol AS nonanoate has several scientific research applications, including:
Medicine: Research is ongoing to explore the therapeutic potential of naphthol derivatives in treating various diseases.
Industry: this compound is used in the production of dyes and pigments, contributing to the development of colorants with specific properties.
Mechanism of Action
The mechanism of action of Naphthol AS nonanoate involves its interaction with molecular targets in biological systems. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Naphthol AS nonanoate can be compared with other naphthol derivatives, such as:
Naphthol AS-OL: This compound has a methoxy group on the aromatic ring, which can influence its reactivity and applications.
Naphthol AS-D: This derivative has a different ester group, which can affect its solubility and chemical properties.
The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties compared to other naphthol derivatives. This makes it suitable for specific applications in dye synthesis and other industrial processes.
Properties
IUPAC Name |
[3-(phenylcarbamoyl)naphthalen-2-yl] nonanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-2-3-4-5-6-10-17-25(28)30-24-19-21-14-12-11-13-20(21)18-23(24)26(29)27-22-15-8-7-9-16-22/h7-9,11-16,18-19H,2-6,10,17H2,1H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYTGBZWQIMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407900 | |
Record name | Naphthol AS nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10523-82-7 | |
Record name | Naphthol AS nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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